molecular formula C5H8O2<br>CH3COCH2COCH3<br>C5H8O2 B045752 Acetylacetone CAS No. 123-54-6

Acetylacetone

Cat. No.: B045752
CAS No.: 123-54-6
M. Wt: 100.12 g/mol
InChI Key: YRKCREAYFQTBPV-UHFFFAOYSA-N
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Description

Acetylacetone, also known as 2,4-pentanedione, is an organic compound with the chemical formula CH₃−C(=O)−CH₂−C(=O)−CH₃. It is classified as a 1,3-diketone and exists in equilibrium with its enol tautomer CH₃−C(=O)−CH=C(−OH)−CH₃. This compound is a colorless liquid that is widely used in various chemical applications due to its unique properties .

Mechanism of Action

Target of Action

Acetylacetone, also known as 2,4-Pentanedione, is an organic compound that primarily targets metal ions , usually transition metals . It is a β-diketone that exists in two tautomeric forms which are rapidly inter-convertible . The ligand acetylacetonate is often abbreviated as “acac” and is used as a building block in modern organic synthesis .

Mode of Action

The binding of this compound to metal can take place in several ways, such as acetylacetonato ion complexes, neutral this compound complexes, olefin complexes, or carbon-bonded complexes . Typically, both oxygen atoms bind to the metal to form a six-membered chelate ring . This interaction alters the electron density of the metal center, leading to the creation of a significant amount of oxygen defects .

Biochemical Pathways

The biosynthetic pathway of this compound was constructed by reversing its biodegradation route . This compound was successfully produced by engineered Escherichia coli (E. coli) by overexpression of this compound-cleaving enzyme (Dke1) from Acinetobacter johnsonii . This process highlights the remarkable broadness of nanoparticle research, polymer, and applications of metal acetylacetonates as catalysts in organic syntheses .

Pharmacokinetics

It’s known that this compound is a colorless liquid and has a solubility in water of 16 g/100 mL , which could influence its absorption and distribution.

Result of Action

The result of this compound’s action is the formation of various coordination complexes as well as heterocyclic compounds . It plays a significant role in the synthesis of many coordination complexes . In addition, this compound modification alters the electron density of the metal center, leading to the creation of a significant amount of oxygen defects .

Action Environment

The keto and enol tautomers of this compound coexist in solution . The equilibrium constant tends to be high in nonpolar solvents; when the equilibrium constant is equal or greater than 1, the enol form is favored . The keto form becomes more favorable in polar, hydrogen-bonding solvents, such as water . This indicates that the environment, particularly the polarity of the solvent, can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Acetylacetone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in a study, this compound was successfully produced by engineered Escherichia coli (E. coli) by overexpression of this compound-cleaving enzyme (Dke1) from Acinetobacter johnsonii . This enzyme cleaves this compound into methylglyoxal and acetate .

Molecular Mechanism

The molecular mechanism of this compound involves its tautomeric nature. It exists in equilibrium with a tautomer, and these tautomers interconvert so rapidly under most conditions . This rapid interconversion allows this compound to participate in various biochemical reactions, including enzyme interactions .

Temporal Effects in Laboratory Settings

coli .

Metabolic Pathways

This compound is involved in various metabolic pathways. The biosynthetic pathway of this compound was constructed by reversing its biodegradation route . This pathway involves the interaction of this compound with various enzymes and cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylacetone can be synthesized through several chemical routes. One common method involves the reaction between acetone and ketene, which is produced by the pyrolysis of acetone or acetic acid at high temperatures (700–800 °C). The esterification of ketene and acetone forms isopropenyl acetate, which is then transformed into this compound at 500–600 °C using metallic molybdenum as a catalyst .

Industrial Production Methods: Traditional industrial methods for producing this compound involve multiple steps and harsh conditions, resulting in low yields and environmental concerns. To address these issues, biosynthetic methods have been developed. These methods use engineered microorganisms, such as Escherichia coli, to produce this compound through the overexpression of specific enzymes. This approach offers advantages such as eco-friendliness, mild conditions, high selectivity, and lower potential costs .

Chemical Reactions Analysis

Types of Reactions: Acetylacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acetylacetone has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Acetylacetone (2,4-pentanedione)
  • Acetylpropionyl (2,4-hexanedione)
  • Acetylbutyryl (2,4-heptanedione)

Comparison: this compound is unique due to its high reactivity and ability to form stable metal complexes. Compared to similar compounds, this compound has a lower molecular weight and higher volatility, making it more suitable for applications requiring rapid evaporation and high reactivity. Its ability to exist in equilibrium between keto and enol forms also enhances its versatility in chemical reactions .

Properties

IUPAC Name

pentane-2,4-dione
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InChI

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3
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InChI Key

YRKCREAYFQTBPV-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(=O)C
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Molecular Formula

C5H8O2, Array
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DSSTOX Substance ID

DTXSID4021979
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Molecular Weight

100.12 g/mol
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Physical Description

Pentane-2,4-dione appears as a colorless or yellow colored liquid. Less dense than water. Vapors are heavier than air. Used as a solvent in paints and varnishes., Liquid, Colorless to yellow liquid with a pleasant odor; [CHEMINFO MSDS] Rancid odor at room temperature; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless or yellow colored liquid.
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Boiling Point

284.7 °F at 760 mmHg (USCG, 1999), 138 °C, 136.00 to 138.00 °C. @ 760.00 mm Hg, 140 °C, 284.7 °F
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Flash Point

93 °F (USCG, 1999), 38 °C (100 °F) - closed cup, 105 °F - open cup, 93 °F (34 °C) (Closed cup), 34 °C c.c., 93 °F
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Solubility

In water, 166,000 mg/L at 20 °C, One part dissolves in about 8 parts water, Fairly soluble in neutral water, Miscible with alcohol, ether, chloroform, benzene, acetone, glacial acetic acid, For more Solubility (Complete) data for Acetyl acetone (7 total), please visit the HSDB record page., 166 mg/mL at 20 °C, Solubility in water, g/100ml: 16
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Density

0.975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9721 at 25 °C/4 °C, Bulk density = 8.1 lb/gal, Relative density (water = 1): 0.98, 0.975
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Vapor Density

3.5 (Air = 1), Relative vapor density (air = 1): 3.45
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Vapor Pressure

2.96 [mmHg], Vapor pressure, kPa at 20 °C: 0.93
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Impurities

The purity of the substance exceeds 99%. Known impurities are water (0.1%), hexane-2,5-dione (0.1%), acetic acid (0.05%) and isopropenyl acetate (0.03%).
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Color/Form

Colorless or slightly yellow liquid, Mobile, colorless or yellowish liquid; when cooled, solidifies to lustrous, pearly spangles. The liquid is affected by light, turning brown and forming resins.

CAS No.

123-54-6
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Record name ACETYLACETONE (2,4-PENTANEDIONE)
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Melting Point

-10.3 °F (USCG, 1999), -23 °C, -10.3 °F
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Record name Acetyl acetone
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Record name ACETYLACETONE (2,4-PENTANEDIONE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

Compound 11 was reduced with Na(Hg) to 1-amino-4-methylacridine 13 Heating compound 13 with acetylacetone and catalytic amounts of acid gave pure adduct 14, upon chromatography. Specifically, compound 14 was obtained by warming of compound 13 with acetylacetone in amylalcohol with traces of H2SO4 at 130° C. for 1.5hr. The structure of compound 14 C19H16N2O (eims, m/z 288, 100%) 1-acetyl-2,6-dimethylpyrido[2,3,4-k,l]acridine was elucidated mainly from its NMR data, by comparison of the chemical shifts with those of other pyridoacridines as described by He Hay-Yin et al., J.O.C., 56, 5369 (1991). Reacting compound 13 with cyclohexanone, instead of acetylacetone, gave compound 15. Specifically, compound 15 was obtained from cyclohexanone and compound 13 under the same conditions as compound 14.
[Compound]
Name
pyridoacridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
compound 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
compound 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1-acetyl-2,6-dimethylpyrido[2,3,4-k,l]acridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The title compound is prepared by the procedure of Example 1, using 24.0 mg (25 μmol) of 16-({[5-(aminomethyl)-4-hydroxy-3-methoxytetrahydro-2-furanyl]oxy}{5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3,4-dihydroxytetrahydro-2-furanyl}methyl)-9-(1-hydroxy-2-methylpropyl)-6-(2-iminohexahydro-4-pyrimidinyl)-2-isopropyl-4,7,10-trioxo-3,5,8,11,15-pentaazaheptadecane-1,17-dioic acid λmax nm in water=259) in 1.0 ml of methanol, 100 μl of pyridine, 100 μl of 2,4-pentanedione and 30 μmol of pentylisocyanate to give 17 mg of the desired product.
Name
16-({[5-(aminomethyl)-4-hydroxy-3-methoxytetrahydro-2-furanyl]oxy}{5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3,4-dihydroxytetrahydro-2-furanyl}methyl)-9-(1-hydroxy-2-methylpropyl)-6-(2-iminohexahydro-4-pyrimidinyl)-2-isopropyl-4,7,10-trioxo-3,5,8,11,15-pentaazaheptadecane-1,17-dioic acid
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylacetone
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Reactant of Route 2
Acetylacetone
Reactant of Route 3
Reactant of Route 3
Acetylacetone
Reactant of Route 4
Reactant of Route 4
Acetylacetone
Reactant of Route 5
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Acetylacetone
Reactant of Route 6
Acetylacetone
Customer
Q & A

Q1: What is the molecular formula, weight, and structure of acetylacetone?

A1: this compound has the molecular formula C5H8O2 and a molecular weight of 100.13 g/mol. Structurally, it is a β-diketone, meaning it has two ketone groups separated by a single carbon atom.

Q2: What are the key spectroscopic features of this compound?

A2: this compound exists in a keto-enol tautomeric equilibrium. [] Nuclear magnetic resonance (NMR) spectroscopy reveals a singlet resonance for the methine proton of the enolate anion, confirming its existence. [] Infrared (IR) spectroscopy shows characteristic absorptions for both the keto and enol tautomers, particularly in the carbonyl stretching region (1500-1750 cm-1). [, ]

Q3: Does this compound exist in different forms?

A3: Yes, this compound exhibits tautomerism, existing as both keto and enol forms in equilibrium. [, ] The enol form is stabilized by intramolecular hydrogen bonding.

Q4: How do solvents influence the keto-enol equilibrium of this compound?

A4: Solvent polarity and hydrogen bonding ability significantly affect the keto-enol ratio. [] Polar solvents tend to stabilize the more polar keto form, while non-polar solvents favor the enol form.

Q5: Why is this compound widely used in coordination chemistry?

A5: this compound readily forms stable complexes with various metal ions, acting as a bidentate ligand through its two oxygen atoms. [, , , ] This property is valuable in fields like catalysis, materials science, and extraction processes.

Q6: How does the structure of this compound contribute to its metal-binding ability?

A6: The two oxygen atoms in this compound are well-positioned to chelate metal ions, forming stable six-membered rings. This chelation enhances the stability of the resulting metal complexes.

Q7: Can this compound stabilize high oxidation states in metal complexes?

A7: Yes, research shows that when modified into tetradentate ligands like this compound bis(dithiocarbazate) Schiff bases, it can stabilize high oxidation states of metals like Cu(III) and Ni(III). [] This is due to the ligand's ability to delocalize electron density and balance the high charge of the metal ion.

Q8: What are some applications of this compound metal complexes?

A8: this compound metal complexes have applications in:

  • Catalysis: They can act as catalysts in various organic reactions, including oxidations, reductions, and coupling reactions. []
  • Materials science: They are used as precursors for preparing metal oxide nanoparticles, thin films, and other materials with tailored properties. []
  • Extraction processes: this compound and its derivatives can selectively extract metal ions from aqueous solutions, finding applications in hydrometallurgy and analytical chemistry. [, , , ]
  • Corrosion Inhibition: Rare earth element β-diketone complexes, including cerium and lanthanum this compound, have shown effectiveness in inhibiting corrosion of mild steel and stainless steel in saline solutions. []

Q9: How is this compound used in analytical chemistry?

A9: this compound is used as a derivatizing agent for formaldehyde analysis. [, ] It reacts with formaldehyde to form a fluorescent compound (3,5-diacetyl-1,4-dihydrolutidine), allowing for sensitive detection and quantification.

Q10: Are there standardized methods for determining this compound concentration?

A10: Yes, iodometric titration and high-performance liquid chromatography (HPLC) are commonly employed methods for accurate quantification of this compound. [, ]

Q11: Can this compound participate in reactions other than metal complexation?

A11: Yes, the active methylene group in this compound can undergo various reactions, including alkylations, arylations, and condensations. []

Q12: What is the significance of the γ-alkylation of this compound dianions?

A12: This reaction allows for the introduction of alkyl groups at the terminal methyl group of this compound, expanding its synthetic utility. []

Q13: Can this compound be used to synthesize heterocyclic compounds?

A13: Yes, this compound serves as a building block for synthesizing various heterocycles, including thiazoles, pyrazoles, and triazines. [] These heterocycles often possess significant biological activities.

Q14: Is this compound biodegradable?

A14: While information on its biodegradability is limited in the provided research, this compound's relatively simple structure suggests it may be susceptible to microbial degradation under appropriate environmental conditions.

Q15: Are there any environmental concerns associated with this compound?

A15: this compound is flammable and may be harmful if swallowed or inhaled. [] Responsible handling and disposal are crucial to minimize potential environmental risks.

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